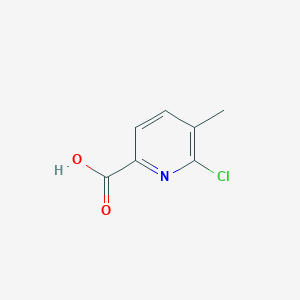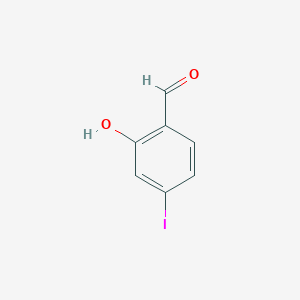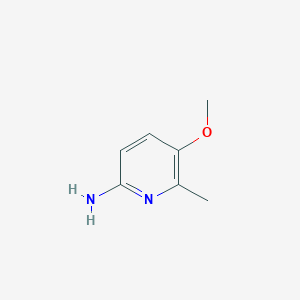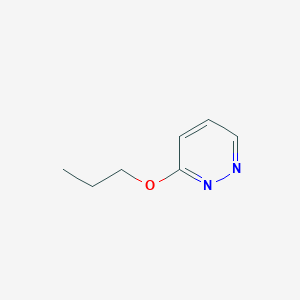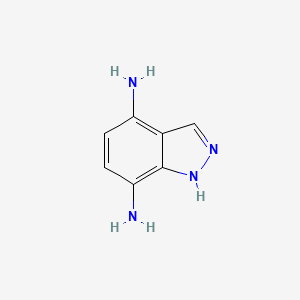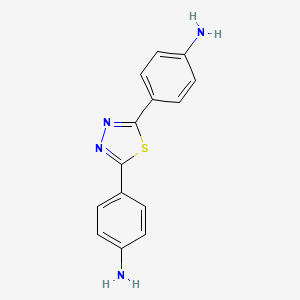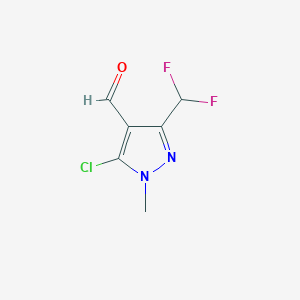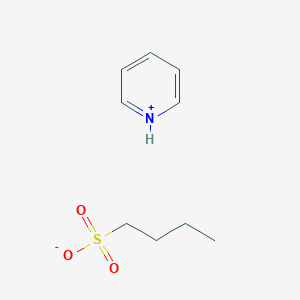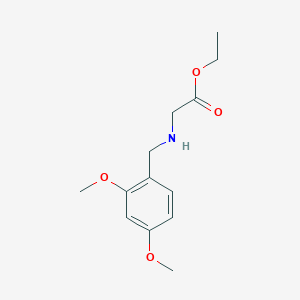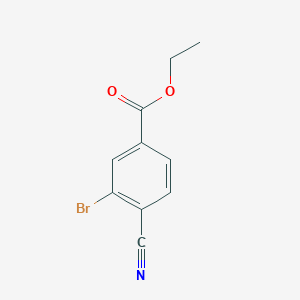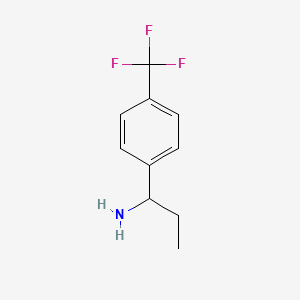
1H-吡咯-3-甲酰胺
描述
1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
科学研究应用
药理学研究
1H-吡咯-3-甲酰胺衍生物在药理学研究中得到了广泛探索。它们已被合成并评估其在各种情境中作为抑制剂的潜力:
磷酸二酯酶4B(PDE4B)抑制剂
1H-吡咯[2,3-b]吡啶-2-甲酰胺衍生物已显示出作为选择性和有效的PDE4B抑制剂的潜力。这些化合物,特别是化合物11h,表现出显著抑制巨噬细胞释放TNF-α的作用,表明在中枢神经系统疾病中可能有用(Vadukoot et al., 2020)。
变构mGluR5拮抗剂
1H-吡咯[2,3-c]吡啶-7-甲酰胺系列代表了一类新的变构mGluR5拮抗剂。对杂环骨架的修饰改善了理化参数,同时保持了高体外效力(Koller et al., 2012)。
ACC1抑制剂
1H-吡咯[3,2-b]吡啶-3-甲酰胺骨架导致了一种强效ACC1抑制剂的发现,一种新颖的1-异丙基衍生物。它显示出显著的ACC1抑制作用,并具有作为癌症和脂肪酸相关疾病的治疗药物的潜力(Mizojiri et al., 2019)。
抗菌和抗真菌剂
已合成和评估了吡咯-2-甲酰胺衍生物的抗菌和抗真菌活性,显示出对各种革兰氏阳性和阴性细菌菌株的有效性(Mane等,2017)。
抗糖尿病剂
已对1H-吡咯-3-甲酰胺及其锌(II)配合物进行了研究,以探讨其降糖性能。这些化合物表现出醛糖还原酶(AR)抑制活性和类胰岛素活性,表明具有作为抗糖尿病剂的潜力(Saito et al., 2017)。
化学合成和结构分析
1H-吡咯-3-甲酰胺衍生物的合成和结构分析一直是一个重点领域,为这些化合物在各种应用中的性质提供了见解:
固相合成
已开发了一种从烯酮酮和α-烷基-α-硝基烯烃合成吡咯-3-甲酰胺的固相合成方法(Trautwein & Jung, 1998)。
级联合成技术
apers/assembly-1hpyrrol25hone-core-cascade-reaction5endodig-peshkov/305e48a2407a5accbbd3bf308d762e49/?utm_source=chatgpt)。
作用机制
Target of Action
1H-Pyrrole-3-carboxamide has been identified as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2) enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene silencing and is highly expressed in various malignant tumors .
Mode of Action
1H-Pyrrole-3-carboxamide interacts with EZH2, leading to the inhibition of this enzyme . This interaction results in a decrease in the trimethylation of H3K27, a histone modification associated with gene silencing .
Biochemical Pathways
The primary biochemical pathway affected by 1H-Pyrrole-3-carboxamide is the histone modification pathway. By inhibiting EZH2, 1H-Pyrrole-3-carboxamide reduces the level of H3K27 trimethylation, leading to the reactivation of previously silenced tumor suppressor genes .
Pharmacokinetics
Similar compounds have been shown to have good metabolic stability and brain penetration . These properties suggest that 1H-Pyrrole-3-carboxamide may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The inhibition of EZH2 by 1H-Pyrrole-3-carboxamide leads to a decrease in the trimethylation of H3K27 . This change in histone modification status can reactivate silenced tumor suppressor genes, potentially leading to a decrease in tumor growth .
生化分析
Biochemical Properties
1H-Pyrrole-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of EZH2 (enhancer of zeste homologue 2), a protein that is highly expressed in various malignant tumors . EZH2 can silence tumor suppressor genes via trimethylation of H3K27 . The interaction between 1H-Pyrrole-3-carboxamide and EZH2 could potentially be leveraged for anticancer therapies .
Cellular Effects
The effects of 1H-Pyrrole-3-carboxamide on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory effect on EZH2 can lead to the reactivation of silenced tumor suppressor genes, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1H-Pyrrole-3-carboxamide exerts its effects at the molecular level through various mechanisms. As an EZH2 inhibitor, it can prevent the trimethylation of H3K27, thereby preventing the silencing of tumor suppressor genes . This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound can exhibit potent inhibitory effects towards EZH2
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-3-carboxamide at different dosages in animal models have not been extensively studied. It has been reported that a related compound, 2-Phenyl-1H-pyrrole-3-carboxamide, reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .
Metabolic Pathways
Given its interactions with EZH2, it may be involved in pathways related to histone methylation .
属性
IUPAC Name |
1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWIAIDKXNKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597778 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-36-4 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []
A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []
A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective 1H-pyrrole-3-carboxamide derivatives with desired biological activities.
A: Several studies demonstrate the in vitro and in vivo efficacy of 1H-pyrrole-3-carboxamide derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.
A: Researchers utilize various analytical methods for the characterization and quantification of 1H-pyrrole-3-carboxamide derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


